molecular formula C5H5N3O B2631519 5-aminopyrazine-2-carbaldehyde CAS No. 1263378-65-9

5-aminopyrazine-2-carbaldehyde

Cat. No.: B2631519
CAS No.: 1263378-65-9
M. Wt: 123.115
InChI Key: DQLKHOYGZWZFNK-UHFFFAOYSA-N
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Description

5-aminopyrazine-2-carbaldehyde is a chemical compound with the molecular formula C5H5N3O. It is a pyrazine derivative, characterized by the presence of an amino group at the 5-position and an aldehyde group at the 2-position of the pyrazine ring.

Biochemical Analysis

Biochemical Properties

5-Amino-pyrazine-2-carbaldehyde is involved in a variety of biochemical reactions. It has been found to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-Amino-pyrazine-2-carbaldehyde involves its interactions with various biomolecules. It is known to participate in binding interactions with biomolecules, and can influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of 5-Amino-pyrazine-2-carbaldehyde in laboratory settings can change over time. This compound is known to be relatively stable, but it can undergo degradation over time

Metabolic Pathways

5-Amino-pyrazine-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux and metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-aminopyrazine-2-carbaldehyde typically involves the functionalization of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with ammonia to introduce the amino group, followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-aminopyrazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-aminopyrazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-2-7-4(3-9)1-8-5/h1-3H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLKHOYGZWZFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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